



EN106 solubility and preparation for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	EN106	
Cat. No.:	B7732123	Get Quote

Application Notes and Protocols: EN106

For Researchers, Scientists, and Drug Development Professionals

Introduction

EN106 is a potent, cell-permeable, covalent inhibitor of the CUL2 E3 ligase substrate receptor FEM1B[1]. By targeting cysteine 186 (C186) within FEM1B, EN106 effectively disrupts the interaction between FEM1B and its substrate, FNIP1[1]. This disruption has significant downstream effects, including the reduction of oxidative stress and the modulation of key signaling pathways, making EN106 a valuable tool for research in areas such as angiogenesis and cancer biology.[2] In human umbilical vein endothelial cells (HUVECs), EN106 has been shown to rescue high glucose-induced impaired angiogenesis. Furthermore, it exhibits antioxidant effects by reducing malondialdehyde (MDA) content, inhibiting the generation of reactive oxygen species (ROS), and suppressing the activation of the NF-κB signaling pathway.

These application notes provide detailed information on the solubility of **EN106**, protocols for its preparation and use in common experimental settings, and a summary of its known biological activities.

Physicochemical and Solubility Data

EN106 is a white to beige powder. For ease of comparison, its key properties and solubility in various solvents are summarized in the tables below.



Table 1: Physicochemical Properties of EN106

Property	Value	Reference
Molecular Formula	C13H13CIN2O3	
Molecular Weight	280.71 g/mol	
CAS Number	757192-67-9	
Purity	≥98% (HPLC)	_
Storage Temperature	2-8°C	

Table 2: Solubility of EN106

Solvent	Concentration	Comments	Reference
DMSO	250 mg/mL (890.60 mM)	Requires ultrasonic treatment. Use newly opened, anhydrous DMSO as the compound is hygroscopic.	
DMSO	2 mg/mL	Clear solution, may require warming.	

Experimental Protocols Preparation of EN106 Stock Solutions

Objective: To prepare a concentrated stock solution of **EN106** for subsequent dilution in cell culture media or other experimental buffers.

Materials:

- EN106 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)



- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath

Protocol:

- Calculate the required mass of EN106: Based on the desired stock concentration and volume, calculate the amount of EN106 powder needed. For example, to prepare 1 mL of a 10 mM stock solution:
 - Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol) x 1000
 - Mass (mg) = 0.010 mol/L x 0.001 L x 280.71 g/mol x 1000 = 2.8071 mg
- Weigh EN106: Carefully weigh the calculated amount of EN106 powder in a sterile microcentrifuge tube.
- Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the EN106 powder.
 To achieve high concentrations (e.g., 250 mg/mL), sonication is necessary to facilitate dissolution. For lower concentrations, vortexing and gentle warming may be sufficient.
- Ensure complete dissolution: Vortex the solution until the EN106 is completely dissolved. If necessary, use an ultrasonic bath for short intervals.
- Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 μm syringe filter.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

In Vitro Treatment of HUVECs with EN106

Objective: To treat Human Umbilical Vein Endothelial Cells (HUVECs) with **EN106** to investigate its effects on cellular processes such as proliferation, migration, and signaling pathways.



Materials:

- Cryopreserved HUVECs
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate Buffered Saline (PBS)
- Tissue culture flasks and plates
- EN106 stock solution (e.g., 10 mM in DMSO)

Protocol:

- Cell Culture:
 - Thaw and culture HUVECs according to the supplier's instructions in Endothelial Cell
 Growth Medium supplemented with FBS and antibiotics.
 - Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
 - Passage the cells when they reach 80-90% confluency. For experiments, use cells between passages 3 and 7.
- Seeding for Experiment:
 - Trypsinize the HUVECs and count the cells using a hemocytometer or automated cell counter.
 - Seed the cells into the desired culture plates (e.g., 6-well, 24-well, or 96-well plates) at a density appropriate for the specific assay. Allow the cells to adhere and grow overnight.
- EN106 Treatment:

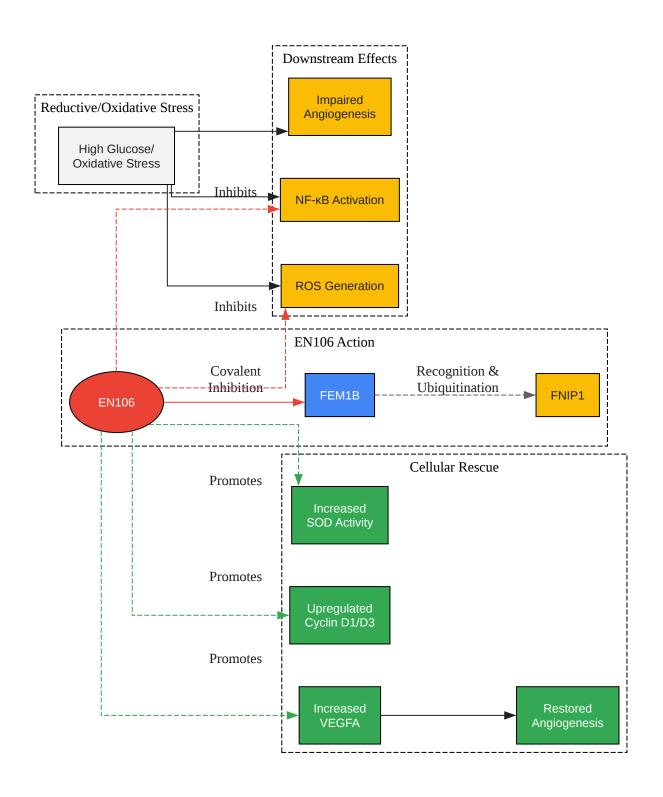


- \circ On the day of the experiment, prepare the desired concentrations of **EN106** by diluting the stock solution in fresh cell culture medium. A final concentration of 1 μ M has been shown to be effective.
- Important: Prepare a vehicle control using the same final concentration of DMSO as in the EN106-treated wells.
- Remove the old medium from the cells and replace it with the medium containing EN106 or the vehicle control.
- Incubate the cells for the desired time period (e.g., 24 hours).
- Downstream Analysis:
 - Following incubation, the cells can be harvested for various downstream analyses, such as:
 - Western Blotting: To analyze the expression of proteins involved in cell cycle (e.g., Cyclin D1, Cyclin D3) and angiogenesis (e.g., VEGFA).
 - ROS Measurement: To assess the levels of reactive oxygen species.
 - NF-κB Activation Assay: To determine the activation status of the NF-κB pathway.
 - Cell Proliferation, Migration, and Tube Formation Assays: To evaluate the functional effects of EN106 on endothelial cell behavior.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of **EN106** and a typical experimental workflow, the following diagrams have been generated using the DOT language.

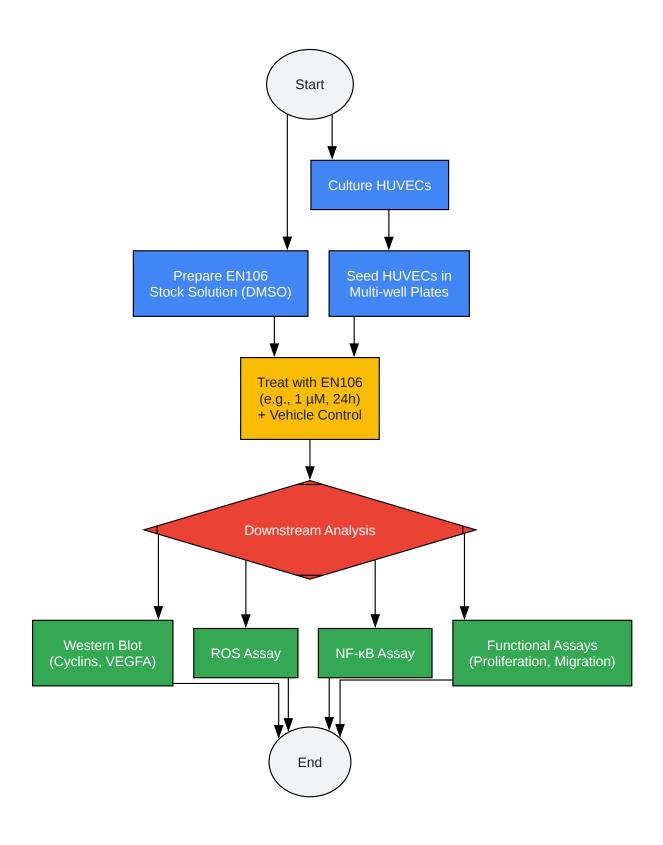




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Caption: Mechanism of **EN106** in rescuing high glucose-induced impaired angiogenesis.





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Caption: A typical experimental workflow for studying the effects of **EN106** on HUVECs.



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References

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- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [EN106 solubility and preparation for experimental use].
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